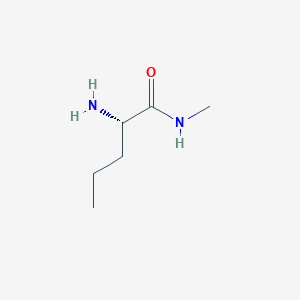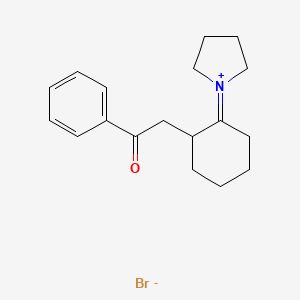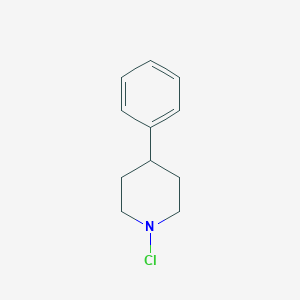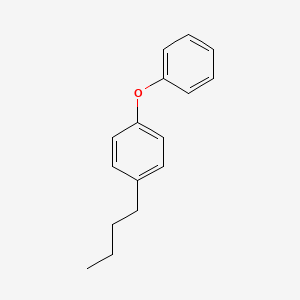![molecular formula C20H14ClN3OS B14115881 4-[4-(4-chlorophenoxy)anilino]-1H-quinazoline-2-thione](/img/structure/B14115881.png)
4-[4-(4-chlorophenoxy)anilino]-1H-quinazoline-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[4-(4-chlorophenoxy)phenyl]amino}-1,2-dihydroquinazoline-2-thione is an organic compound with a complex structure that includes a quinazoline core, a chlorophenoxy group, and a thione moiety
準備方法
The synthesis of 4-{[4-(4-chlorophenoxy)phenyl]amino}-1,2-dihydroquinazoline-2-thione typically involves multiple steps. One common synthetic route includes the reaction of 4-chlorophenol with 4-nitrophenylamine to form 4-(4-chlorophenoxy)aniline. This intermediate is then reacted with 2-aminobenzothiazole under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate .
化学反応の分析
4-{[4-(4-chlorophenoxy)phenyl]amino}-1,2-dihydroquinazoline-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
科学的研究の応用
4-{[4-(4-chlorophenoxy)phenyl]amino}-1,2-dihydroquinazoline-2-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
作用機序
The mechanism of action of 4-{[4-(4-chlorophenoxy)phenyl]amino}-1,2-dihydroquinazoline-2-thione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and signaling pathways, which can lead to its observed biological effects. For example, it may inhibit tyrosine kinases or other enzymes involved in cell proliferation and survival, thereby exerting anticancer effects .
類似化合物との比較
4-{[4-(4-chlorophenoxy)phenyl]amino}-1,2-dihydroquinazoline-2-thione can be compared with similar compounds such as:
4-(4-chlorophenoxy)phenylamine: This compound shares a similar structure but lacks the quinazoline and thione moieties.
2-aminobenzothiazole: This compound contains the benzothiazole core but lacks the chlorophenoxy and phenylamino groups.
4-chlorophenol: This is a simpler compound with only the chlorophenoxy group.
The uniqueness of 4-{[4-(4-chlorophenoxy)phenyl]amino}-1,2-dihydroquinazoline-2-thione lies in its combination of these functional groups, which confer specific chemical and biological properties .
特性
分子式 |
C20H14ClN3OS |
|---|---|
分子量 |
379.9 g/mol |
IUPAC名 |
4-[4-(4-chlorophenoxy)anilino]-1H-quinazoline-2-thione |
InChI |
InChI=1S/C20H14ClN3OS/c21-13-5-9-15(10-6-13)25-16-11-7-14(8-12-16)22-19-17-3-1-2-4-18(17)23-20(26)24-19/h1-12H,(H2,22,23,24,26) |
InChIキー |
QHWVFMOLFGCFTF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=NC(=S)N2)NC3=CC=C(C=C3)OC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


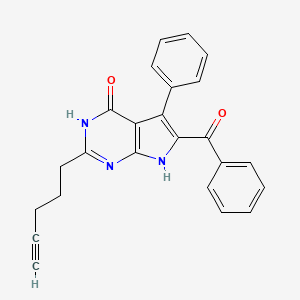
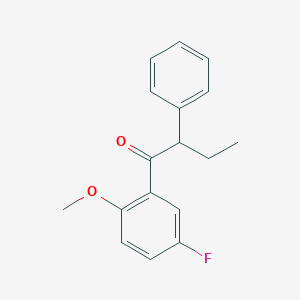
![4-chloro-N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B14115814.png)
![Ethyl 2'-ethenyl-2-fluoro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14115816.png)


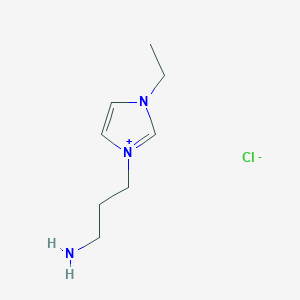
![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B14115830.png)
![tert-Butyl 2-(5-methyl-1H-benzo[d]imidazol-2-ylamino)phenylcarbamate](/img/structure/B14115836.png)
![4-[(3-methylbutylidene)amino]-1-Piperidinesulfonyl fluoride](/img/structure/B14115847.png)
